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Get Quote

The key findings from the Phase I clinical trial of Denibulin in patients with advanced solid tumors are

summarized in the table below.

Parameter Results & Findings

Trial Phase Phase I [1] [2] [3]

Primary Objective Determine safety, pharmacokinetics (PK), & acute anti-vascular effects [1]
[2]

Patient Population 34 patients with advanced solid tumors [1] [2] [3]

Dosing Regimen Intravenous (IV) infusion every 3 weeks; doses ranged from 4.0 to 225
mg/m² [1] [2]

Maximum Tolerated
Dose (MTD)

180 mg/m² [1] [2] [3]

Most Common Toxicities Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1]

[2]

Dose-Limiting Toxicities
(DLTs)

At 225 mg/m²: Transient ischemic attack & Grade 3 transaminitis [1] [2]
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Parameter Results & Findings

Other Notable Toxicities One reversible episode of acute coronary ischemia at 180 mg/m² [1] [2]

Absence of Common
Toxicities

No clinically significant myelotoxicity, stomatitis, or alopecia observed [1]

[2]

Efficacy (Tumor
Response)

No objective responses; 5 patients had stable disease ≥6 months [1] [2]

Pharmacokinetics (PK) Dose-related increases in Cmax and AUC; substantial inter-subject

variability observed [1] [2]

Pharmacodynamic
Evidence

Significant linear correlation between reduction in Ktrans (DCE-MRI

parameter) & drug exposure, indicating decreased tumor vascularity [1] [2]

Detailed Experimental Protocols

The trial employed several key methodologies to assess the drug's effects.

Study Design: This was a first-in-human, dose-escalation study using an accelerated titration

design. It allowed for intra-patient dose escalation to efficiently determine the MTD [1] [2].
Pharmacokinetic (PK) Sampling: Plasma samples were collected from patients after drug

administration. These samples were analyzed to determine key PK parameters, including the
maximum concentration (Cmax) and the area under the concentration-time curve (AUC), which

measure the body's exposure to the drug [1] [2].
Assessment of Anti-Vascular Effects: Dynamic contrast-enhanced magnetic resonance imaging

(DCE-MRI) was used as a functional biomarker. Scans were acquired at baseline and 6-8 hours post-
dose. The primary parameter measured was Ktrans, which reflects the rate of contrast agent transfer

from blood vessels into the tumor tissue. A reduction in Ktrans indicates a reduction in tumor blood
flow and vascular permeability, serving as direct evidence of the drug's vascular-disrupting activity [1]

[2].

Mechanism of Action and Logical Pathway

Denibulin is a novel small molecule classified as a Vascular Disrupting Agent (VDA) [4]. Its mechanism is

distinct from anti-angiogenic drugs, which prevent the formation of new blood vessels. Instead, VDAs target
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and disrupt the existing vasculature of established tumors.

The following diagram illustrates the logical pathway of how Denibulin exerts its effect.
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Denibulin Administration
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Induces Endothelial
Cell Apoptosis

Collapse of Tumor
Blood Vessels

Reduction in Tumor
Blood Flow (↓Ktrans)

Central Tumor Necrosis

Stable Disease
(≥6 months in some patients)
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Context on Vascular Disrupting Agents (VDAs)

To understand Denibulin's place in research, it's helpful to know the broader category of VDAs. The

experimental drug EPC2407 (Crolibulin) is another microtubule-targeted VDA that has shown potent

antivascular activity in preclinical models of prostate cancer, leading to reduced tumor blood flow and

increased necrosis [5]. This demonstrates the continued research interest in this drug class.

Furthermore, conjugating natural products with other bioactive molecules is a growing field in oncology

drug discovery. These hybrids aim to improve selectivity toward cancer cells and overcome drawbacks like

poor bioavailability and drug resistance [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548141?utm_src=pdf-bulk
https://www.smolecule.com/products/s548141?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

